molecular formula C8H18Cl2N2 B11889593 2,6-Diazaspiro[4.5]decane dihydrochloride

2,6-Diazaspiro[4.5]decane dihydrochloride

Cat. No.: B11889593
M. Wt: 213.15 g/mol
InChI Key: AXNUFJIIDQQFJV-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[45]decane dihydrochloride is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[4.5]decane dihydrochloride can be achieved through several methods. One notable method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: Substitution reactions, particularly with halides, can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halides, and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides in the presence of palladium catalysts can yield spiro compounds with exocyclic double bonds .

Scientific Research Applications

2,6-Diazaspiro[4.5]decane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[45]decane dihydrochloride is unique due to its specific ring structure and the presence of diaza groups

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

2,6-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-8(3-1)4-6-9-7-8;;/h9-10H,1-7H2;2*1H

InChI Key

AXNUFJIIDQQFJV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCNC2.Cl.Cl

Origin of Product

United States

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